Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
“Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . The pyrrolidine ring, a component of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate” is characterized by the presence of a quinoxaline moiety and a pyrrolidine ring. Quinoxaline is a nitrogen-containing heterocyclic compound . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The pyrrolidine ring can also undergo various reactions, including functionalization .Scientific Research Applications
Synthesis Methods
Researchers have developed various methods to synthesize pyrrolo- and indoloquinoxalines, which are closely related to Oxan-4-yl 3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxylate. One approach involves the oxidative reaction of 1-(2-aminophenyl) pyrroles or 2-(3-methyl-1H-1-indolyl) aniline with benzylamines using O2 as an environmentally friendly oxidant and iodine as an economical catalyst (Wang et al., 2015). Another method includes the copper or iron-catalyzed aerobic oxidative carboamination of sp3 C–H bonds with 2-(1H-pyrrol-1-yl)anilines to produce pyrrolo[1,2-a]quinoxalines in moderate yields (Dai et al., 2017).
Chemical Modifications
Chemical modifications of quinoxaline derivatives, such as direct halogenation of the C1–H bond in pyrrolo[1,2–a]quinoxalines, have been explored to diversify these compounds for pharmaceutical research and organic synthesis. These modifications are compatible with various functional groups, highlighting the versatility of quinoxaline derivatives in chemical synthesis (Le et al., 2021).
Potential Applications
The research into fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds demonstrates their application as neutral anion receptors with augmented affinities and enhanced selectivities for anions such as fluoride, chloride, or dihydrogen phosphate. This suggests potential applications in sensing and separation processes, where specific anion recognition is crucial (Anzenbacher et al., 2000).
Future Directions
properties
IUPAC Name |
oxan-4-yl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-18(25-13-6-9-23-10-7-13)21-8-5-14(12-21)24-17-11-19-15-3-1-2-4-16(15)20-17/h1-4,11,13-14H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBSNUGCPEDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)OC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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